ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to form the corresponding carbamate. This intermediate is then cyclized with a suitable aldehyde or ketone to form the imidazo[2,1-b][1,3]thiazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroimidazo[2,1-b]thiazine: Known for its antimicrobial activity.
Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.
Fluorine-containing imidazo[2,1-b]thiazines: Exhibits antituberculosis activity.
Uniqueness
Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate is unique due to its specific structural features and the combination of nitrogen and sulfur atoms within the heterocyclic ring.
Eigenschaften
Molekularformel |
C9H8N2O3S |
---|---|
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
ethyl 5-oxoimidazo[2,1-b][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-8(13)6-5-15-9-10-3-4-11(9)7(6)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
RARFXTAKHSYMEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC2=NC=CN2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.